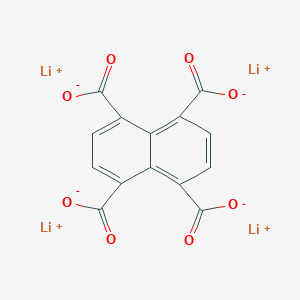
Tetralithium 1,4,5,8-naphthalenetetracarboxylate
Description
Kanamycin A is an aminoglycoside antibiotic that was first isolated from the bacterium Streptomyces kanamyceticus in 1957 by Hamao Umezawa . It is used to treat severe bacterial infections and tuberculosis, particularly when other antibiotics are ineffective . Kanamycin A works by inhibiting protein synthesis in bacteria, making it a valuable tool in combating bacterial infections .
Properties
CAS No. |
144092-32-0 |
|---|---|
Molecular Formula |
C14H4Li4O8 |
Molecular Weight |
328 g/mol |
IUPAC Name |
tetralithium;naphthalene-1,4,5,8-tetracarboxylate |
InChI |
InChI=1S/C14H8O8.4Li/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20;;;;/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22);;;;/q;4*+1/p-4 |
InChI Key |
WFURFUMVCUALNZ-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CC(=C2C(=CC=C(C2=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CC(=C2C(=CC=C(C2=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Other CAS No. |
144092-32-0 |
Synonyms |
tetralithium 1,4,5,8-naphthalenetetracarboxylate tetralithium 1,4,5,8-naphthalenetetracarboxylate, dodecahydrate TLi-NTC |
Origin of Product |
United States |
Preparation Methods
Kanamycin A is typically isolated from the bacterium Streptomyces kanamyceticus. The industrial production of Kanamycin A involves fermentation processes where the bacterium is cultured in large bioreactors under controlled conditions . The antibiotic is then extracted and purified from the culture medium.
Chemical Reactions Analysis
Kanamycin A undergoes various chemical reactions, including:
Oxidation: Kanamycin A can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
Kanamycin A has a wide range of scientific research applications:
Chemistry: It is used as a selection marker in molecular cloning experiments.
Biology: Kanamycin A is employed in studies involving bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: It is used to treat severe bacterial infections, particularly those caused by gram-negative bacteria.
Mechanism of Action
Kanamycin A exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding causes misreading of the mRNA, leading to the incorporation of incorrect amino acids into the growing peptide chain. As a result, nonfunctional or toxic proteins are produced, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Kanamycin A belongs to the aminoglycoside family of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin . Compared to these antibiotics, Kanamycin A is unique in its specific binding affinity and spectrum of activity. While all aminoglycosides share a similar mechanism of action, the differences in their chemical structures lead to variations in their effectiveness against different bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


